![molecular formula C32H32N2O8 B2578257 N-[4-[4-[(2,4-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2,4-dimethoxybenzamide CAS No. 318513-53-0](/img/structure/B2578257.png)
N-[4-[4-[(2,4-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class or family (e.g., amide, ester, alkane) is also identified based on its functional groups .
Molecular Structure Analysis
The molecular structure of a compound is determined using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. X-ray crystallography can provide detailed information about the 3D arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions (e.g., heat, light), and the mechanisms of its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and acidity or basicity (pH). Its spectral properties (UV/visible, IR, NMR, mass spectrum) are also part of this analysis .Applications De Recherche Scientifique
Molecular Structure and Intermolecular Interactions
The molecular structure and intermolecular interactions of compounds related to N-[4-[4-[(2,4-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2,4-dimethoxybenzamide have been a subject of study. For example, the structure of N-3-hydroxyphenyl-4-methoxybenzamide has been characterized using various techniques such as ¹H NMR, ¹³C NMR, elemental analysis, and X-ray crystallography. This research is crucial for understanding the influence of intermolecular interactions on molecular geometry, which is significant for the application of these compounds in various fields, including drug design and material science (Karabulut et al., 2014).
Polymer Synthesis
Novel aromatic polyimides have been synthesized using compounds structurally similar to this compound. These polymers exhibit desirable properties such as solubility in various organic solvents and high degradation temperatures, making them potentially useful in industrial applications (Butt et al., 2005).
Catalysis in Organic Synthesis
Compounds akin to this compound have been used as catalysts in organic synthesis. For instance, Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one to produce 2-aryl quinazolin-4(3H)-one derivatives demonstrates the potential of these compounds in facilitating complex organic reactions (Xiong et al., 2018).
Radiochemical Synthesis
In the field of radiochemistry, similar compounds have been synthesized as intermediates or precursors. For instance, S)-(-)-N-(1-Allylpyrrolidin-2-ylmethyl)-5-(3-hydroxypropyl)-2,3-dimethoxybenzamide, an intermediate of 18F-fallypride, has been synthesized for potential applications in medical imaging (Jing, 2004).
Photodynamic Therapy
Compounds structurally related to this compound have been studied for their application in photodynamic therapy, particularly in the treatment of cancer. The study of zinc phthalocyanine derivatives, for example, shows promise in this area due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Antimicrobial and Antioxidant Properties
The synthesis and screening of benzamide derivatives, including those structurally related to the compound , have shown potential antimicrobial and antioxidant activities. These compounds could be valuable for the treatment of microbial diseases and in developing new antioxidant agents (Desai et al., 2013); (Perin et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future directions could involve further studies to explore new reactions of the compound, its potential uses, and ways to improve its synthesis. If the compound is biologically active, future work could also involve in-depth studies of its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
N-[4-[4-[(2,4-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O8/c1-37-21-9-11-23(27(17-21)39-3)31(35)33-25-13-7-19(15-29(25)41-5)20-8-14-26(30(16-20)42-6)34-32(36)24-12-10-22(38-2)18-28(24)40-4/h7-18H,1-6H3,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHOUEZRBSDAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

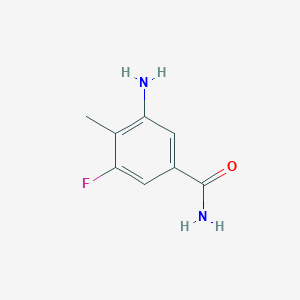


![3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B2578179.png)
![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2578180.png)
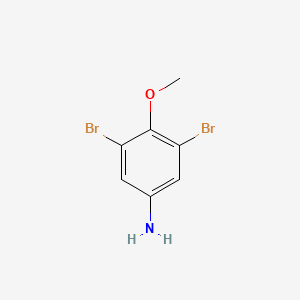
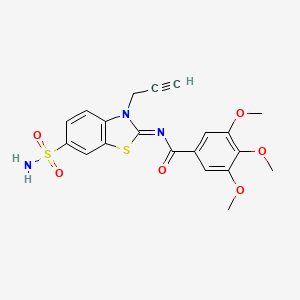
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578185.png)
![4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B2578187.png)
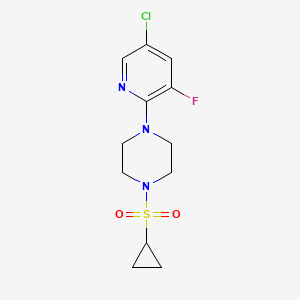
![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2578190.png)
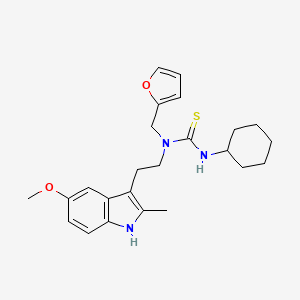
![4,6-Dimethyl-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2578196.png)
![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2578197.png)